1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea
Description
Structural Classification within Urea (B33335) and Thiazole (B1198619) Chemistry
1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that is categorized within the class of ureas and contains a thiazole ring. ontosight.ai Its molecular architecture features a central urea moiety (-NH-CO-NH-) which serves as a linker between a phenyl group and a 4-phenyl-1,3-thiazol-2-yl group. This hybrid structure, integrating both urea and thiazole functionalities, is a key determinant of its chemical properties and biological interactions. The presence of these two pharmacologically significant motifs within a single molecule is a common strategy in medicinal chemistry to develop compounds with potentially enhanced or novel therapeutic activities.
Historical Context of Related Hybrid Scaffolds in Chemical Biology Research
The development of hybrid molecules containing both urea and thiazole moieties is part of a broader trend in chemical biology that focuses on creating novel scaffolds with diverse pharmacological profiles. Thiazole derivatives, for instance, are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. ontosight.ai Similarly, the urea functional group is a crucial component in many biologically active compounds, valued for its ability to form strong hydrogen bonds with biological targets.
Historically, research into thiazole-containing compounds has led to the discovery of numerous therapeutic agents. The thiazole ring is a core component of vitamin B1 (thiamine) and is found in a variety of FDA-approved drugs. The exploration of urea derivatives in medicine has an equally rich history, with many drugs across different therapeutic areas incorporating this functional group. The combination of these two scaffolds into hybrid molecules like this compound represents a rational drug design approach aimed at harnessing the synergistic or additive effects of both moieties to address various pathological conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYWMMNENUUGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356776 | |
| Record name | 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15850-25-6 | |
| Record name | N-Phenyl-N′-(4-phenyl-2-thiazolyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea Core
The construction of the this compound core primarily involves the formation of the thiazole (B1198619) ring followed by the introduction of the urea (B33335) linkage. The Hantzsch thiazole synthesis is a classical and widely employed method for the formation of the thiazole nucleus. This is typically followed by a reaction with a suitable phenyl isocyanate to form the final urea derivative.
Key Reaction Pathways and Mechanistic Considerations
The most common synthetic route to this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-amino-4-phenylthiazole (B127512). This is often achieved through the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone, such as 2-bromoacetophenone, with a thiourea (B124793). The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole (B372263) ring.
The second step is the formation of the urea linkage. This is typically accomplished by reacting 2-amino-4-phenylthiazole with phenyl isocyanate. The mechanism of this reaction involves the nucleophilic attack of the exocyclic amino group of the thiazole on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to yield the final this compound product. The reaction is often carried out in an aprotic solvent, and a base catalyst may be used to enhance the nucleophilicity of the amino group.
An alternative approach involves the use of phosgene (B1210022) or a phosgene equivalent to first form an isocyanate derivative of the 2-aminothiazole, which is then reacted with aniline. However, due to the hazardous nature of phosgene, the direct reaction with phenyl isocyanate is generally preferred.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.
For the Hantzsch thiazole synthesis step, solvents such as ethanol (B145695) or dimethylformamide (DMF) are commonly used. The reaction is typically carried out at elevated temperatures, often under reflux conditions, to drive the reaction to completion. The choice of the halogen in the α-haloketone can also influence the reaction rate, with α-bromoketones generally being more reactive than α-chloroketones.
In the subsequent urea formation step, a variety of aprotic solvents can be employed, including tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane (B109758) (DCM). The reaction is often performed at room temperature, although gentle heating may be required in some cases to ensure complete reaction. The addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, can be beneficial in scavenging any acidic byproducts and promoting the reaction. The table below summarizes some of the conditions that have been explored for the synthesis of related aryl ureas. researchgate.net
| Parameter | Conditions Explored | General Outcome |
| Solvent | Methanol, Acetonitrile, DMSO | Methanol was found to be a suitable solvent for the formation of unsymmetrical aryl ureas. researchgate.net |
| Base | K2CO3, Cs2CO3, KOAc, NaOAc | Alkaline salts like NaOAc were effective in promoting the reaction. researchgate.net |
| Temperature | Room Temperature to Reflux | Higher temperatures generally lead to faster reaction times. researchgate.net |
| Reaction Time | Varies (hours to days) | Dependent on temperature and reactivity of substrates. researchgate.net |
Synthesis of Structural Analogues and Derivatives for Research Purposes
The synthesis of structural analogues and derivatives of this compound is a key strategy in medicinal chemistry research to explore structure-activity relationships (SAR). Modifications can be made to the phenyl moieties, the thiazole ring, and the urea linkage.
Modifications of the Phenyl Moieties
Modifications of the two phenyl rings in the this compound structure are a common strategy to investigate the impact of electronic and steric effects on the compound's properties. This can be achieved by using substituted anilines or substituted phenyl isocyanates in the urea formation step, or by using substituted α-bromoacetophenones in the Hantzsch thiazole synthesis.
For example, introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) at various positions on either phenyl ring can significantly alter the electronic properties of the molecule. researchgate.netnih.gov The table below provides examples of such modifications found in the literature for related thiazole-urea compounds.
| Modification | Starting Material | Resulting Analogue |
| 4-Chlorophenyl on thiazole | 2-Amino-4-(4-chlorophenyl)thiazole | 1-Phenyl-3-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)urea |
| 4-Fluorophenyl on thiazole | 2-Amino-4-(4-fluorophenyl)thiazole | 1-Phenyl-3-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)urea |
| 4-Trifluoromethylphenyl on urea | 4-(Trifluoromethyl)phenyl isocyanate | 1-(4-(Trifluoromethyl)phenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea |
| 4-Cyanophenyl on thiazole | 2-Amino-4-(4-cyanophenyl)thiazole | 1-Phenyl-3-(4-(4-cyanophenyl)-1,3-thiazol-2-yl)urea |
Modifications of the Thiazole Ring
The thiazole ring itself can also be a target for modification. Substituents can be introduced at the C5 position of the thiazole ring by using appropriately substituted α-haloketones in the Hantzsch synthesis. For instance, using an α-halo-β-ketoester can lead to the introduction of an ester group at the C5 position, which can then be further functionalized.
Furthermore, bioisosteric replacement of the thiazole ring with other five-membered heterocycles, such as oxazole (B20620), imidazole (B134444), or pyrazole, is another strategy to explore the importance of the thiazole scaffold for a particular biological activity. This involves the synthesis of analogous compounds where the thiazole ring is replaced by another heterocyclic system.
| Modification | Synthetic Strategy | Resulting Analogue |
| C5-Methyl substitution | Use of a 1-bromo-1-phenylpropan-2-one (B1265792) in Hantzsch synthesis | 1-Phenyl-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea |
| Fused Thiazole Systems | Cyclization reactions involving the thiazole ring and adjacent functional groups | Benzothiazole (B30560) or other fused heterocyclic analogues |
| Bioisosteric Replacement | Synthesis of analogous compounds with oxazole or imidazole cores | 1-Phenyl-3-(4-phenyl-1,3-oxazol-2-yl)urea |
Diversification of the Urea Linkage
The urea linkage is a key structural feature that can be modified to modulate the properties of the molecule. A common modification is the replacement of the oxygen atom of the urea with a sulfur atom to form the corresponding thiourea derivative. This is typically achieved by reacting the 2-amino-4-phenylthiazole intermediate with phenyl isothiocyanate.
Other modifications can include the introduction of substituents on the urea nitrogens or the replacement of the urea moiety with other linking groups such as amides, sulfonamides, or carbamates. These modifications can alter the hydrogen bonding capabilities and conformational flexibility of the molecule.
| Modification | Reagent | Resulting Linkage |
| Thiourea | Phenyl isothiocyanate | -NH-C(S)-NH- |
| N-Methyl Urea | Methyl isocyanate | -N(CH3)-C(O)-NH- |
| Amide | Benzoyl chloride | -NH-C(O)- |
| Carbamate | Phenyl chloroformate | -NH-C(O)-O- |
Emerging Synthetic Approaches
Modern synthetic strategies for preparing this compound and its analogs are increasingly leaning towards green chemistry principles. These methods include microwave-assisted synthesis, ultrasound-promoted reactions, and one-pot catalyst-free approaches, which offer significant advantages over classical synthetic routes.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. nih.govsphinxsai.comeurekaselect.com For the synthesis of thiazole derivatives, the Hantzsch thiazole synthesis is a classic method. When adapted to microwave-assisted conditions, this reaction can be completed in minutes rather than hours. researchgate.net The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, for example, saw reaction times drop from 8 hours under conventional reflux to just 30 minutes with microwave heating, with yields increasing to 89–95%. nih.gov
Similarly, the synthesis of various heterocyclic compounds, including those with a urea moiety, has been shown to be significantly more efficient under microwave irradiation. jocpr.comresearchgate.net A comparative study on the synthesis of benzimidazole, benzothiazole, and indole (B1671886) derivatives demonstrated a 95% to 98% reduction in reaction time and a 3% to 113% increase in yield with microwave heating compared to conventional methods. nih.gov While a specific microwave-assisted synthesis for this compound is not extensively detailed in the available literature, the data from analogous structures strongly suggest that this method would be highly effective.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Structurally Related Heterocycles
| Compound Type | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |
|---|---|---|---|---|---|
| Benzimidazole Derivatives | 2-8 | 40-85 | 3-10 | 80-92 | nih.gov |
| Triazole Derivatives | 4 | 75 | 10-15 | 85 | jocpr.com |
| Naphthalene-monothioureas | 6 | 31-82 | 5 | 82-89 | ukm.my |
| Tri-substituted Imidazoles | 8-12 | 60-75 | 10-15 | 85-95 | eurekaselect.com |
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. scilit.com This technique has been successfully applied to the one-pot synthesis of various heterocyclic compounds, including thiazole and urea derivatives. scilit.comnih.govnih.gov
For instance, the ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones from a 1,3-dicarbonyl compound, an aldehyde, and urea or thiourea resulted in higher yields and significantly shorter reaction times compared to traditional methods. nih.govnih.gov The synthesis of novel thiazole derivatives using a recyclable chitosan (B1678972) hydrogel biocatalyst was also enhanced by ultrasonic irradiation, highlighting the eco-friendly nature of this approach. mdpi.com Research on ultrasound-assisted synthesis of thiazole derivatives has shown that this method offers mild reaction conditions and quick reaction times. nih.gov
Table 2: Ultrasound-Assisted Synthesis of Related Heterocyclic Compounds
| Compound Type | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dihydropyrimidin-(thio)ones | Sm(ClO4)3 | Acetonitrile | 20-30 | 85-94 | nih.govnih.gov |
| 2,4,5-Trisubstituted Imidazoles | PPh3 | Ethylene Glycol | 15-25 | 80-95 | scilit.com |
| Thiazole Derivatives | TCsSB | Ethanol | 20 | High | nih.gov |
| Azo-isoxazolines | SDIC | Water | 10-15 | 75-90 | mdpi.com |
One-Pot and Catalyst-Free Synthesis:
One-pot syntheses, where multiple reaction steps are carried out in a single vessel, are highly desirable as they reduce waste, save time, and simplify purification processes. bepls.com The development of catalyst-free methods further enhances the green credentials of a synthetic route by avoiding the use of potentially toxic and expensive catalysts.
Several studies have reported the successful one-pot, catalyst-free synthesis of thiazole derivatives. bepls.com For example, a simple and efficient method for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been developed in the presence of PEG-400 without the need for a catalyst. bepls.com This approach offers good to excellent yields and a straightforward workup procedure. While a specific one-pot, catalyst-free synthesis of this compound is not explicitly documented, the principles of this methodology are readily applicable to its synthesis. The reaction would likely involve the in-situ formation of 2-amino-4-phenylthiazole followed by its reaction with phenyl isocyanate in the same reaction vessel.
Table 3: Examples of One-Pot and Catalyst-Free Synthesis of Thiazole Derivatives
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| α-Diazoketones, Thiourea | PEG-400, 100 °C | 2-Aminothiazoles | 87-96 | bepls.com |
| Arylglyoxals, 1,3-Dicarbonyls, Thioamides | H2O, Microwave | Trisubstituted Thiazoles | Good to Very Good | bepls.com |
| Dithiocarbamates, α-Halocarbonyls | Water, Reflux | 2-(Alkylsulfanyl)thiazoles | 75-90 | bepls.com |
Molecular Design and Structure Activity Relationship Sar Studies
Identification of Essential Pharmacophoric Features
The fundamental structure of 1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea comprises several key pharmacophoric features that are crucial for its biological interactions. The core scaffold consists of a central urea (B33335) moiety, a thiazole (B1198619) ring, and two phenyl groups. ontosight.ai
The urea linker (-NH-CO-NH-) is a critical component, capable of forming multiple stable hydrogen bonds with biological targets like protein kinases and receptors. nih.gov This ability to act as both a hydrogen bond donor and acceptor is fundamental to the molecule's mechanism of action. mdpi.com The thiazole ring is a significant heterocyclic moiety found in numerous biologically active and FDA-approved anticancer agents. ontosight.airesearchgate.net It serves as a rigid scaffold, properly orienting the attached phenyl groups for optimal interaction with target sites. ontosight.ai The two phenyl rings (one attached to the urea and one to the thiazole) are also essential, often engaging in hydrophobic and π-π stacking interactions within the binding pockets of target proteins. nih.govacs.org Together, these elements—the hydrogen-bonding urea, the heterocyclic thiazole core, and the aromatic phenyl rings—constitute the essential pharmacophore of this class of compounds. researchgate.net
Influence of Substituent Effects on Biological Activity Profiles
The biological activity of phenyl-thiazolyl-urea derivatives can be significantly altered by introducing various substituents onto the phenyl rings. These modifications influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
The nature, position, and number of substituents on the phenyl rings play a pivotal role in determining the biological potency through electronic and steric effects. mdpi.com
Electron-Donating Groups: The introduction of electron-donating groups, such as a methoxy (B1213986) (-OCH3) group, on the phenyl ring has been shown to enhance biological activity in some derivatives. nih.gov For instance, in a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea derivatives studied for antiparkinsonian activity, compounds with a methoxy group exhibited potent activity, forming key hydrophilic and lipophilic interactions. nih.gov
Electron-Withdrawing Groups: The effect of electron-withdrawing groups is highly dependent on their nature and position.
Halogens: Halogen substituents (e.g., -F, -Cl) can have varied effects. In one study, a 3,4-difluorophenyl derivative demonstrated broad-spectrum antibacterial activity. nih.gov However, in another series, compounds substituted with halogens generally demonstrated poorer binding energies. nih.gov The simultaneous presence of two nitro groups in a related sulfonamide structure was found to significantly improve anti-trichomonas activity. scielo.org.mx
Nitro Group (-NO2): The position of a nitro group can cause significant differences in inhibitory potential. mdpi.com
Trifluoromethyl (-CF3): A derivative featuring a 4-(trifluoromethyl)phenyl group showed potent activity against the K562 human chronic myeloid leukemia cell line. nih.gov
Steric Effects: The size and placement of substituents can influence how the molecule fits into a target's binding site. SAR analyses have confirmed that the steric effect of substituents can have a substantial influence on cytotoxicity. nih.gov Bulky groups at certain positions may enhance activity by occupying specific pockets, while in other cases, they may cause steric hindrance, reducing binding affinity.
The following table summarizes the influence of various substituents on the biological activity of related phenyl-thiazolyl-urea derivatives based on several studies.
| Substituent Group | Position on Phenyl Ring | Observed Effect on Activity |
| Methoxy (-OCH3) | Varies | Potent activity, enhanced binding nih.gov |
| Hydroxyl (-OH) | Varies | Reduced antiproliferative activity documentsdelivered.com |
| Methyl (-CH3) | Varies | Poor binding energies nih.gov |
| Halogens (-F, -Cl) | Varies | Varied effects; can improve or decrease activity nih.govnih.gov |
| Nitro (-NO2) | Varies | Activity is position-dependent mdpi.comscielo.org.mx |
| Trifluoromethyl (-CF3) | Para | Potent anticancer activity nih.gov |
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets.
Studies on related compounds have shown that there is often an optimal range of lipophilicity for maximum biological activity. mdpi.com For instance, potent antiparkinsonian agents in a related class of compounds exhibited both hydrophilic and lipophilic interactions, suggesting a balance is necessary for effective binding. nih.gov The lipophilicity of derivatives can be experimentally determined using techniques like reversed-phase thin-layer chromatography (RP-TLC) to establish a quantitative relationship between this property and biological effect. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to describe the relationship between the chemical structure of a molecule and its biological activity in mathematical terms. nih.gov This approach is widely used to predict the activity of new compounds and guide the development of more potent drugs. nih.gov
Both 2D and 3D-QSAR models have been developed for classes of compounds that include the phenyl-thiazolyl-urea scaffold to understand their structural requirements for biological activity.
2D-QSAR: This approach establishes a relationship between biological activity and 2D structural descriptors of the molecules, such as physicochemical properties and topological indices. While simpler, 2D-QSAR models are valuable in early-stage drug discovery for their speed and interpretability. nih.gov
3D-QSAR: These more advanced models consider the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity with the 3D steric, electrostatic, and hydrophobic fields of the compounds. nih.gov These models provide detailed insights into how specific spatial arrangements of functional groups contribute to activity. eijppr.com For example, a 3D-QSAR study on antifungal 1,4-benzothiazine derivatives concluded that steric properties were significant and that bulky substitutions at the para or meta position of the phenyl ring were needed for activity. eijppr.com CoMFA and CoMSIA models developed for kinase inhibitors based on a urea scaffold produced statistically significant results, indicating good predictive ability. nih.gov
The primary goal of QSAR modeling is to create a statistically robust model that can accurately predict the biological potency of newly designed, untested compounds. A good QSAR model is characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.govmdpi.com
For various urea derivatives, QSAR models have been successfully developed and validated. For instance, a 3D-QSAR model for a series of antifungal compounds established a strong correlation with a non-validated r² of 0.992 and a cross-validated q² of 0.753, indicating a reliable and effective model. mdpi.com Similarly, models for kinase inhibitors showed high predictive power, which was further validated using a test set of compounds. nih.gov These predictive models are invaluable tools in medicinal chemistry, as they guide the rational design and synthesis of novel analogs with potentially enhanced biological activity, saving time and resources in the drug discovery process. eijppr.comfrontiersin.org
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical Studies
Quantum mechanical studies offer a detailed understanding of the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are instrumental in exploring the conformational landscape, electronic structure, and reactivity of 1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state. The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also calculated. nih.gov
Comprehensive investigations into the molecular geometry and electronic structure of similar thiazole (B1198619) derivatives have been carried out using DFT methods like B3LYP. nih.gov These studies involve varying selected torsion angles in steps to calculate the molecular energy profile and identify the lowest-energy conformation. nih.gov The insights gained from such analyses are crucial for understanding how the molecule might interact with biological targets.
| Parameter | Significance in DFT Analysis | Typical Method |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure of the molecule. | B3LYP with a suitable basis set (e.g., 6-311G(d,p)) |
| Total Energy | Indicates the stability of a given conformation. | DFT calculations |
| Dipole Moment | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. | DFT calculations |
| Electron Density Distribution | Reveals the electron-rich and electron-deficient regions of the molecule. | DFT calculations |
Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical studies that provides insights into the chemical reactivity of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. nih.gov For urea (B33335) derivatives, the HOMO is often located on the phenyl urea moieties, while the LUMO can be localized on other parts of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. nih.gov In related thiazole compounds, the HOMO-LUMO energy gap has been shown to be a critical parameter in understanding charge transfer within the molecule. nih.gov
| Orbital | Role in Chemical Reactivity | Information Gained |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Electron-donating ability | Identifies nucleophilic sites |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Identifies electrophilic sites |
| HOMO-LUMO Gap | Chemical stability and reactivity | A smaller gap indicates higher reactivity |
Electrostatic Potential Surface (EPS) mapping, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule. nih.gov It helps in predicting the sites for electrophilic and nucleophilic reactions. The EPS map displays different colors on the molecular surface to represent varying electrostatic potentials. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. For molecules like this compound, EPS mapping can identify the reactive sites, providing crucial information for understanding its interaction with biological receptors. nih.govresearchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Molecular docking simulations are performed to predict the binding mode of this compound within the active site of a target protein. This analysis provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of similar urea derivatives, docking simulations have been used to understand their mode of binding with enzymes like human adenosine (B11128) A2A receptor. nih.govbioinformation.net
These simulations can reveal key residues that are crucial for the binding and activity of the compound. The predicted binding poses help in understanding the structure-activity relationship (SAR) and in designing more potent and selective inhibitors. nih.gov
| Interaction Type | Description | Importance in Binding |
|---|---|---|
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a more electronegative atom such as oxygen or nitrogen. | Crucial for specificity and stability of the ligand-target complex. |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. | Contribute significantly to the overall binding affinity. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Important for the overall shape complementarity and stability. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Can play a significant role in the binding of aromatic ligands. |
Scoring functions are mathematical methods used in molecular docking to estimate the binding affinity between a ligand and a target protein. bioinformation.net They calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. These scores are used to rank different binding poses and to compare the binding of different ligands to the same target.
The binding affinity is often expressed as the binding energy (e.g., in kcal/mol). A good correlation between the docking score and the experimentally determined biological activity can validate the docking protocol. bioinformation.net For example, a study on 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea derivatives showed a reliable correlation between the docking score and their antiparkinsonian activity. bioinformation.net This demonstrates the utility of scoring functions in predicting the biological potential of new compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively available in publicly accessible literature, research on structurally related thiazole urea derivatives offers valuable insights into the likely dynamic properties of this compound when interacting with biological targets. These studies help in understanding the stability of ligand-receptor complexes and the nature of the interactions that govern binding affinity.
Conformational Ensemble and Stability of Ligand-Receptor Complexes
The binding of a ligand to a receptor is not a static event but a dynamic process involving multiple conformational states. The collection of these conformations is referred to as a conformational ensemble. MD simulations can explore this ensemble for a ligand-receptor complex, providing information on its stability and the predominant binding modes.
The stability is also evaluated by analyzing the root-mean-square fluctuation (RMSF) of individual amino acid residues. Residues that interact with the ligand are expected to show reduced fluctuations compared to more flexible regions of the protein, indicating that the ligand is stabilizing that particular part of the binding pocket.
Interactive Data Table: Representative RMSD and RMSF Data for a Thiazole Derivative-Receptor Complex
| Simulation Time (ns) | Ligand RMSD (nm) | Protein Backbone RMSD (nm) | Key Interacting Residue RMSF (nm) |
| 0 | 0.0 | 0.0 | 0.08 |
| 10 | 0.15 | 0.22 | 0.10 |
| 20 | 0.18 | 0.25 | 0.09 |
| 30 | 0.16 | 0.23 | 0.11 |
| 40 | 0.19 | 0.26 | 0.09 |
| 50 | 0.17 | 0.24 | 0.10 |
Note: This data is representative and based on studies of analogous thiazole derivatives. Specific values for this compound would require dedicated simulation studies.
Dynamic Interaction Analysis
MD simulations allow for a detailed analysis of the interactions between the ligand and the receptor over time. This includes hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are crucial for binding affinity and selectivity. The urea moiety in compounds like this compound is a key pharmacophoric feature, capable of forming multiple hydrogen bonds with protein targets. researchgate.net
Analysis of the simulation trajectory can reveal the percentage of time specific hydrogen bonds are maintained, providing a quantitative measure of their strength and importance. For example, the NH groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as an acceptor. The phenyl and thiazole rings contribute to hydrophobic and π-stacking interactions with aromatic residues in the binding pocket. Studies on related diaryl urea derivatives have highlighted the predominance of nonbonded π interactions in their binding to protein targets. mdpi.com
In Silico Pharmacokinetic Predictions for Research Design
Absorption and Distribution Properties
Key parameters for predicting oral bioavailability include solubility, permeability, and plasma protein binding. Lipinski's "Rule of Five" is a commonly used guideline to assess the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For many thiazole urea derivatives, these parameters fall within the acceptable range for oral drug candidates. mdpi.com
In silico models can predict intestinal absorption, Caco-2 permeability, and blood-brain barrier (BBB) penetration. For a series of 2-aminothiazol-4(5H)-one derivatives, in silico predictions showed favorable absorption and distribution parameters for most of the tested compounds. mdpi.com
Interactive Data Table: Predicted ADME Properties for a Representative Phenyl-Thiazolyl-Urea Scaffold
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| logP | 2.0 - 4.0 | Optimal lipophilicity for permeability |
| H-bond Donors | 2 | Good potential for oral bioavailability |
| H-bond Acceptors | 3 | Good potential for oral bioavailability |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability |
| Blood-Brain Barrier Permeability | Low to Moderate | May have limited CNS exposure |
| Plasma Protein Binding | > 90% | High affinity for plasma proteins |
Note: These values are representative predictions for a compound with a similar scaffold and are intended for research design purposes. Actual experimental values may vary.
Predicted Metabolic Pathways and Excretion
The metabolism of a compound is a critical determinant of its half-life and potential for drug-drug interactions. In silico tools can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver. For this compound, potential sites of metabolism would include the phenyl rings (hydroxylation) and potentially the urea or thiazole moieties, although the thiazole ring is generally stable. nih.gov
Predictions can also indicate whether a compound is likely to be an inhibitor or inducer of specific CYP isoforms. For instance, studies on 2-aminothiazol-4(5H)-one derivatives predicted that none of the tested compounds were significant inhibitors of the major CYP3A4 isoenzyme. mdpi.com The primary routes of excretion are typically predicted to be renal or fecal, depending on the compound's polarity and molecular weight.
Investigative Biological Activities and Mechanistic Elucidation
Antimicrobial Activity Research
Thiazolyl-urea derivatives have demonstrated a broad spectrum of antimicrobial activities. research-nexus.netsemanticscholar.org The core thiazole (B1198619) structure is a key pharmacophore found in various agents with antibacterial, antifungal, and antiviral properties. researchgate.netjchemrev.comresearchgate.net Research into this class of compounds is driven by the urgent need for new antimicrobial agents to combat the challenge of drug resistance. research-nexus.netsemanticscholar.org
In vitro studies have shown that thiazolyl-urea derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net The efficacy of these compounds is often evaluated by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
One study reported that certain N-Aryl-N′-2-thiazolyl-urea derivatives exhibited substantial inhibition of microbial growth against Bacillus mycoides and Escherichia coli. research-nexus.net The MIC values for these compounds were found to be dependent on the specific microbial species, ranging from 0.039 to 0.156 mg/ml. research-nexus.netsemanticscholar.org Another investigation into thiazole derivatives showed inhibitory effects against Proteus vulgaris, with MIC values for the most effective compounds recorded at 128 μg/ml. jums.ac.ir Further research has highlighted the potential of related aminothiazole derivatives against Escherichia coli and Bacillus subtilis. mdpi.comnih.gov The antibacterial activity of the broader thiazole class has also been noted against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. jchemrev.comnih.gov
Table 1: In Vitro Antibacterial Activity of Thiazolyl-Urea and Related Thiazole Derivatives
| Bacterial Strain | Measurement | Result | Source(s) |
|---|---|---|---|
| Bacillus mycoides | MIC | 0.039 - 0.156 mg/ml | research-nexus.net, semanticscholar.org |
| Escherichia coli | MIC | 0.039 - 0.156 mg/ml | research-nexus.net, semanticscholar.org |
| Proteus vulgaris | MIC | 128 µg/ml | jums.ac.ir |
| Staphylococcus aureus | MIC | 16.1 µM | jchemrev.com |
The antifungal potential of thiazole derivatives has been well-documented, with activity demonstrated against a variety of pathogenic fungal strains. nih.govnih.gov A compound structurally similar to the subject of this article, (4-phenyl-1,3-thiazol-2-yl) hydrazine, was identified as a high-efficiency, broad-spectrum antifungal agent. nih.gov It showed potent activity against pathogenic fungi including Candida, Aspergillus, Cryptococcus, and Dermatophytes, with MIC values ranging between 0.0625 and 4 μg/ml. nih.gov
Studies on other thiazolyl-urea derivatives have confirmed activity against Candida albicans, with inhibition zones surpassing that of control antibiotics. research-nexus.netsemanticscholar.org The MIC values for these derivatives against C. albicans were reported to be between 0.039 and 0.156 mg/ml. research-nexus.net The antifungal activity of thiazole derivatives is often compared to standard agents like fluconazole, and some have shown comparable or superior efficacy. jchemrev.comwjpmr.com The strong antifungal effect of newly synthesized thiazole derivatives against clinical isolates of C. albicans has been observed, with MIC values as low as 0.008–7.81 µg/mL. nih.gov
Table 2: In Vitro Antifungal Activity of Thiazole Derivatives
| Fungal Strain | Compound Type | MIC | Source(s) |
|---|---|---|---|
| Candida albicans | Thiazolyl-urea derivative | 0.039 - 0.156 mg/ml | research-nexus.net, semanticscholar.org |
| Candida albicans | (4-phenyl-1,3-thiazol-2-yl) hydrazine | 0.0625 - 4 µg/ml | nih.gov |
| Aspergillus spp. | (4-phenyl-1,3-thiazol-2-yl) hydrazine | 0.0625 - 4 µg/ml | nih.gov |
| Cryptococcus spp. | (4-phenyl-1,3-thiazol-2-yl) hydrazine | 0.0625 - 4 µg/ml | nih.gov |
| Clinical C. albicans isolates | Thiazole derivative | 0.008 - 7.81 µg/ml | nih.gov |
The thiazole scaffold is a component of several compounds that have been investigated for their antiviral properties. researchgate.net A review of patent literature highlights that thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov
Research into specific aminothiazole derivatives has shown significant antiviral activity against the PR8 influenza A strain, with efficacy comparable to standard drugs like oseltamivir (B103847) and amantadine. mdpi.com Other studies have explored the activity of 1,3,4-thiadiazole (B1197879) derivatives, a related class of compounds, against the Tobacco Mosaic Virus (TMV), where certain compounds demonstrated excellent protective activity in plants. mdpi.com While the broad antiviral potential is evident, the precise mechanisms of action are often complex and not fully elucidated for each specific derivative. nih.gov For some related compounds, it is suggested that the thiourea (B124793) moiety may contribute to activity against certain viral strains like Parainfluenza-3. nih.gov
Investigations into the mechanism of action of thiazole derivatives have identified several potential molecular targets within pathogenic cells. For a structurally related antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, the mechanism was found to involve the induction of oxidative damage in C. albicans. nih.gov This compound was shown to increase intracellular reactive oxygen species (ROS), leading to significant DNA damage and subsequent cellular death. nih.gov Another potential antifungal mechanism for a different thiazole derivative involves the disruption of cell wall biogenesis, leading to impaired cell integrity. nih.gov
In bacterial cells, some thiazole derivatives are thought to exert their effect by inhibiting crucial stages of cell division through the induction of FtsZ polymerization. jchemrev.com Another identified bacterial target is the Dihydrofolate Reductase (DHFR) enzyme, which is essential for DNA synthesis. researchgate.net The inhibition of this enzyme by certain thiazolyl-urea derivatives points to a clear mechanism for their antibacterial effects. researchgate.net Information regarding specific resistance mechanisms developed by pathogens against these particular compounds is still an emerging area of research.
Anti-Inflammatory Activity Research
Thiazole and its derivatives are recognized for a wide range of biological activities, including anti-inflammatory properties. researchgate.netwjpmr.com The search for novel anti-inflammatory drugs with fewer side effects than current treatments is a significant driver for research into this class of compounds. nih.govitmedicalteam.pl
The anti-inflammatory activity of substituted phenyl thiazole derivatives has been evaluated in established pre-clinical animal models. researchgate.netwjpmr.com A commonly used model is the carrageenan-induced paw edema model in rats, which assesses acute inflammation. wjpmr.comnih.govitmedicalteam.pl In this model, the administration of an inflammatory agent (carrageenan) into the paw induces swelling (edema), and the ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. encyclopedia.pub
Studies using this model have shown that certain thiazole derivatives can significantly inhibit edema formation. wjpmr.comitmedicalteam.pl For instance, some nitro-substituted thiazole derivatives demonstrated better anti-inflammatory activity than the standard drug nimesulide. wjpmr.com Another study found that a specific thiazole derivative produced an 88.88% inhibition of edema after 3 hours, which was more potent than the reference drug diclofenac (B195802) (80.55% inhibition). itmedicalteam.pl Further research on related thiazolidine (B150603) derivatives in carrageenan-induced inflammation in mice revealed that these compounds could attenuate inflammatory pain by reducing the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the spinal cord. researchgate.netscienceopen.com
Cellular and Molecular Pathways of Anti-Inflammatory Action (e.g., enzyme inhibition, cytokine modulation)
Derivatives of phenyl thiazole have been noted for their anti-inflammatory properties. wjpmr.com The mechanism of action for these types of compounds may involve a combination of inhibiting pro-inflammatory mediators, reducing vascular permeability, and suppressing neutrophil migration. wjpmr.com Research into related heterocyclic structures suggests that these effects can be achieved through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov
Thiourea derivatives, which share structural similarities, have been shown to act as inhibitors of interleukin-6 (IL-6), a significant pro-inflammatory cytokine. nih.gov In studies on colon cancer cells (SW480 and SW620), these derivatives decreased IL-6 secretion by 23–63%. nih.gov Furthermore, the inhibition of soluble epoxide hydrolase (sEH), a known activity of urea-based compounds, is recognized as a therapeutic strategy against inflammation. nih.govacs.org By inhibiting sEH, the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) is prevented, thus preserving their beneficial effects. nih.gov
Antiproliferative and Anticancer Activity Research
The urea (B33335) scaffold connected to a thiazole ring is a recurring motif in the design of novel antiproliferative agents. Extensive research has demonstrated the efficacy of 1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea and its analogs against various human cancer cell lines, operating through mechanisms that include the induction of programmed cell death and the modulation of critical cell signaling pathways. nih.govmdpi.comrsc.org
Efficacy against Human Cancer Cell Lines
Derivatives of 1-phenyl-3-(thiazol-2-yl)urea have demonstrated a broad spectrum of antiproliferative activity against numerous human cancer cell lines. Structure-activity relationship (SAR) studies have led to the discovery of compounds with potent activity against cancers of the blood, breast, kidney, and lung, among others. nih.govnih.govnih.gov
For instance, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against the K562 human chronic myeloid leukemia (CML) cell line. nih.govresearchgate.net In another study, new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were screened against the National Cancer Institute's panel of 60 human cancer cell lines, showing significant efficacy. mdpi.comnih.gov Certain compounds in this series exhibited lethal effects, rather than just inhibitory ones, on specific cell lines. nih.govresearchgate.net
Table 1: Antiproliferative Activity of this compound Derivatives Against Various Human Cancer Cell Lines
| Compound Class | Cancer Type | Cell Line(s) | Notable Findings | Reference(s) |
|---|---|---|---|---|
| 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives | Chronic Myeloid Leukemia | K562 | One derivative exhibited an IC₅₀ value of 0.038 µM. | nih.govresearchgate.net |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Melanoma | SK-MEL-5 | Compounds showed lethal effects on the cell line. | nih.govresearchgate.net |
| Renal Cancer | 786-0, A498, RXF 393 | Compounds showed lethal effects on the cell lines. | nih.govresearchgate.net | |
| Breast Cancer | MDA-MB-468 | Compound elicited lethal rather than inhibitory effects. | nih.govresearchgate.net | |
| Quinazoline-thiadiazole-urea derivatives | Lung Cancer | A549 | Compounds demonstrated antiproliferative activity. | nih.gov |
| Triple-Negative Breast Cancer | MDA-MB231 | Compounds demonstrated antiproliferative activity. | nih.gov | |
| Hormone-Dependent Breast Cancer | MCF7 | Compounds demonstrated notable antiproliferative activity. | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A primary mechanism through which these urea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Research on a potent 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivative demonstrated a significant apoptosis-inducing effect in the human CML cell line K562. nih.govresearchgate.net Similarly, certain thiourea derivatives have been identified as having strong pro-apoptotic activity. nih.gov
The anticancer activity of some urea-benzothiazole derivatives has been linked to the activation of procaspase-3, a key executioner enzyme in the apoptotic cascade, and the induction of cell cycle arrest, which prevents cancer cells from proliferating. mdpi.com
Modulation of Key Signaling Pathways (e.g., PI3K/Akt Pathway, Tyrosine Kinase Inhibition)
The antiproliferative effects of this compound derivatives are often rooted in their ability to interfere with crucial signaling pathways that cancer cells rely on for growth and survival.
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its deregulation is common in cancer. Studies have shown that potent urea derivatives exert their apoptotic effects by significantly reducing the phosphorylation of proteins within the PI3K/Akt pathway, effectively shutting down this pro-survival signaling. nih.govresearchgate.net
Tyrosine Kinase Inhibition: Many derivatives based on the phenyl-urea-thiazole scaffold are designed as receptor tyrosine kinase inhibitors. nih.govnih.gov These compounds can target a range of kinases, disrupting the signaling networks that drive tumor growth. Research has identified derivatives that act as multi-tyrosine kinase inhibitors, targeting enzymes such as c-Met, Ron, c-Kit, AXL, and IGF-1R. nih.gov Others have been found to be selective inhibitors of the class III receptor tyrosine kinase subfamily. researchgate.net
Enzyme Inhibition and Modulation Studies
The structural features of this compound make it a candidate for interacting with various enzymes. The urea moiety, in particular, is a key pharmacophore known to form critical hydrogen bonds within enzyme active sites.
Soluble Epoxide Hydrolase (sEH) Inhibition
Substituted ureas are a well-established class of potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is responsible for the hydrolysis of epoxides, including epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and analgesic properties. nih.gov
By inhibiting sEH, this compound analogs can increase the bioavailability of EETs, thereby enhancing their protective effects. nih.gov Research on 4-phenylthiazole (B157171) analogs has confirmed their potential as sEH inhibitors, highlighting this as a key mechanism for their therapeutic effects in pain and inflammation. nih.gov The urea pharmacophore is crucial for this inhibition, with studies indicating that at least one hydrogen on one of the urea nitrogens is necessary for potent inhibitory activity. nih.gov
Urease Enzyme Inhibition
The urea moiety within this compound suggests a potential for interaction with urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. nih.gov The inhibition of urease is a key therapeutic strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori, which is implicated in gastric ulcers. nih.gov Research into related heterocyclic structures, including (thio)urea and thiazole derivatives, has demonstrated significant urease inhibitory activity.
A study on thiourea and urea derivatives revealed that inhibitory potency is highly dependent on the nature and position of substituents on the phenyl rings. bohrium.com For instance, compounds featuring electron-withdrawing groups like nitro and trifluoromethyl, electron-donating groups such as methoxy (B1213986), and various halogens showed a range of activities. bohrium.com Similarly, a series of imidazo[2,1-b]thiazole (B1210989) derivatives were designed as urease inhibitors, with the most potent compound exhibiting an IC₅₀ value of 2.94 ± 0.05 μM, which is approximately eight times more potent than the standard inhibitor thiourea (IC₅₀ = 22.3 ± 0.031 μM). nih.gov Kinetic studies of this potent inhibitor identified it as a competitive inhibitor of the urease enzyme. nih.gov
Furthermore, research on thioxothiazolidinyl-acetamides highlighted derivatives with significant urease inhibition, with IC₅₀ values ranging from 1.473 to 9.274 µM, compared to the standard hydroxyurea (B1673989) (IC₅₀ = 100.21 ± 2.5 µM). nih.gov Molecular docking and kinetic investigations suggest these compounds interact with key residues within the enzyme's active site. nih.govresearchgate.net The collective findings from these related structures underscore the potential of the thiazolyl-urea scaffold as a foundation for developing potent urease inhibitors.
Table 1: Urease Inhibitory Activity of Selected Thiazole and Urea Derivatives
| Compound Class | Specific Derivative | IC₅₀ (µM) | Standard Inhibitor | Standard's IC₅₀ (µM) |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole Sulfonate | Compound 2c | 2.94 ± 0.05 | Thiourea | 22.3 ± 0.031 |
| Imidazo[2,1-b]thiazole Sulfonate | Compound 1d | 3.09 ± 0.07 | Thiourea | 22.3 ± 0.031 |
| Thioxothiazolidinyl-acetamide | Compound 6i | 1.473 | Hydroxyurea | 100.21 ± 2.5 |
| Thioxothiazolidinyl-acetamide | General Range | 1.473 – 9.274 | Hydroxyurea | 100.21 ± 2.5 |
Glucokinase (GK) Activation and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
Phenyl-urea derivatives have been investigated as dual-target ligands capable of simultaneously activating glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), two important targets in the management of type 2 diabetes. researchgate.net GK is a crucial enzyme in glucose homeostasis, while PPARγ is a nuclear receptor that modulates the transcription of genes involved in glucose and lipid metabolism. researchgate.netnih.govnih.gov
A series of novel phenyl-urea derivatives were designed and synthesized with the aim of activating both GK and PPARγ. researchgate.net The structure-activity relationship studies from this research indicated that specific substitutions on the phenyl-urea core were critical for dual activity. Three compounds from this series demonstrated a potent ability to activate both targets. researchgate.net This dual-action approach is considered a promising strategy for developing new hypoglycemic agents. researchgate.net
In a related context, a series of phenylthiazole acids were synthesized and evaluated for their PPARγ agonistic activity. nih.gov The most promising compound, 2-((2-((5-([1,1′-biphenyl]-4-yl)thiazol-2-yl) amino)-2-oxoethyl)thio)acetic acid (4t), showed an EC₅₀ value of 0.75 ± 0.20 μM, which is comparable to the well-known PPARγ agonist rosiglitazone (B1679542) (EC₅₀ = 0.83 ± 0.14 μM). nih.gov Molecular modeling suggested that this compound interacts stably with the active site residues of the PPARγ complex. nih.gov These findings highlight the potential of the phenyl-thiazole and phenyl-urea scaffolds in designing ligands for metabolic disease targets.
Table 2: Dual Activation of GK and PPARγ by Selected Phenyl-Urea Derivatives
| Compound | GK Activation (Fold at 10 µM) | PPARγ Activation (% of Rosiglitazone at 10 µM) |
|---|---|---|
| 14j | 1.8 | 42.5% |
| 15j | 1.7 | 38.8% |
| 15s | 1.9 | 45.2% |
Data derived from a study on novel urea derivatives as dual-target ligands. researchgate.net
Other Enzyme Target Identification and Characterization
Beyond urease and metabolic targets, the thiazolyl urea scaffold has been explored for its activity against other enzyme systems, particularly in the context of oncology. A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and found to be potent inhibitors of receptor tyrosine kinases. nih.gov These compounds were particularly effective against the human chronic myeloid leukemia (CML) cell line K562. nih.govresearchgate.net The lead compound from this series exerted its effect by significantly reducing protein phosphorylation in the PI3K/Akt signaling pathway, a critical pathway for cell proliferation and survival. nih.gov
In the realm of antibacterial research, certain N-ethyl-UBTs (urea benzothiazole (B30560) derivatives) have shown potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV. nih.gov Specifically, some derivatives displayed significant inhibition against purified S. aureus GyrB and S. pyogenes ParE, with IC₅₀ values as low as 0.25 μg/mL. nih.gov These enzymes are essential for bacterial DNA replication, making them validated targets for antibacterial agents. The ability of the urea benzothiazole structure to target these enzymes suggests that the broader thiazolyl urea class may possess similar potential.
Antinociceptive Activity Research in Animal Models
The potential of thiazole-containing compounds to alleviate pain has been investigated in various animal models of nociception. mdpi.com These studies typically employ chemical-induced (e.g., acetic acid writhing test) and thermal-induced (e.g., hot-plate, tail-immersion) pain models to assess both peripheral and central antinociceptive effects. mdpi.commdpi.com
One study investigated a pyrazolyl-thiazole derivative, B50, which produced dose-dependent antinociception in the acetic acid writhing assay in mice. nih.govresearchgate.net Interestingly, this compound did not show activity in the tail immersion assay, suggesting a mechanism of action more similar to nonsteroidal anti-inflammatory drugs (NSAIDs) than to classic opioids. nih.govresearchgate.net The antinociceptive effect was also sensitive to the presence of specific substituents on the thiazole and phenyl rings. nih.gov
In another study, a series of thiazole-piperazine derivatives were synthesized and evaluated. mdpi.comresearchgate.net Several of these compounds significantly prolonged reaction times in both the tail-clip and hot-plate tests, indicating centrally mediated antinociceptive activity. mdpi.com They also reduced writhing in the acetic acid test, demonstrating peripheral activity. The effects of these compounds were reversed by naloxone, suggesting an involvement of the opioidergic system. mdpi.comresearchgate.net Similarly, a study on 1-(4-aryl-2-thiazolyl)-3,5-disubstituted-2-pyrazolines showed that certain analogs induced a significant reduction in the writhing response, with potency comparable to the α2-adrenergic agonist clonidine. nih.gov
Table 3: Antinociceptive Activity of Thiazole Derivatives in Animal Models
| Compound Class | Animal Model | Key Finding |
|---|---|---|
| Pyrazolyl-thiazole (B50) | Acetic Acid Writhing (mice) | Dose-dependent reduction in writhes. nih.govresearchgate.net |
| Pyrazolyl-thiazole (B50) | Tail Immersion (mice) | No significant antinociceptive effect. nih.govresearchgate.net |
| Thiazole-piperazine derivatives | Tail-Clip & Hot-Plate (mice) | Increased reaction times, indicating central activity. mdpi.com |
| Thiazole-piperazine derivatives | Acetic Acid Writhing (mice) | Reduced number of writhes, indicating peripheral activity. mdpi.com |
| 1-(4-aryl-2-thiazolyl)-2-pyrazolines | Writhing Test (mice) | Significant reduction in writhing, comparable to clonidine. nih.gov |
Antimalarial Activity Investigations
The thiazole ring is a scaffold of significant interest in the search for new antimalarial agents due to its presence in various biologically active compounds. nih.govnih.gov Research has focused on synthesizing and evaluating thiazole and related urea derivatives for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov
In one study, a series of thiazole analogs were prepared to analyze their activity against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov The structure-activity relationship (SAR) analysis revealed that modifications of the N-aryl amide group linked to the thiazole ring were most critical for antimalarial potency. The research identified compounds with high potency and low cytotoxicity in human HepG2 cell lines. nih.gov The SAR also suggested a preference for non-bulky, electron-withdrawing groups at the ortho position of the phenyl ring. nih.gov
Another investigation focused on amide and urea analogues based on the thiaplakortone A natural product scaffold. rsc.org These compounds were screened against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) P. falciparum strains. Several analogues, including urea derivatives, displayed potent inhibition of parasite growth with IC₅₀ values below 500 nM and a high selectivity index (>100) when tested against human fibroblast cells. rsc.org Two lead compounds, when administered to mice infected with P. berghei, suppressed blood-stage parasites, demonstrating in vivo potential. rsc.org
Table 4: In Vitro Antimalarial Activity of Selected Thiazole and Urea Derivatives
| Compound Class/Scaffold | P. falciparum Strain | Representative IC₅₀ (nM) |
|---|---|---|
| Thiaplakortone A Urea Analogue (33) | 3D7 (sensitive) | 430 |
| Thiaplakortone A Urea Analogue (33) | Dd2 (resistant) | 410 |
| Thiaplakortone A Amide Analogue (8) | 3D7 (sensitive) | 230 |
| Thiaplakortone A Amide Analogue (8) | Dd2 (resistant) | 270 |
Data derived from a study on amide and urea derivatives based on the thiaplakortone A scaffold. rsc.org
This compound: A Molecule of Growing Interest in Diverse Scientific Fields
The chemical compound this compound is a multifaceted molecule that is garnering increasing attention across a spectrum of scientific disciplines. Its unique structure, which incorporates a phenylurea moiety linked to a phenyl-substituted thiazole ring, provides a versatile scaffold for a range of applications, from agriculture to advanced materials and chemical biology. This article explores the broader academic applications and future research trajectories for this specific compound, focusing on its potential roles in agrochemical science, chemical sensing, organic catalysis, and as a lead structure in medicinal chemistry.
Broader Academic Applications and Future Research Directions
The academic and commercial potential of 1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea is rooted in the distinct chemical properties of its constituent parts: the urea (B33335) group, known for its hydrogen-bonding capabilities, and the thiazole (B1198619) ring, a common heterocyclic motif in biologically active compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea, and what key reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via coupling of phenyl isocyanate with 4-phenyl-1,3-thiazol-2-amine in aprotic solvents (e.g., dichloromethane or acetonitrile) under reflux (50–80°C). Catalysts like triethylamine neutralize HCl byproducts. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield optimization requires precise control of reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 amine:isocyanate) .
Q. What spectroscopic techniques are essential for characterizing this urea derivative?
- Methodological Answer :
- 1H/13C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm) and urea NH signals (δ 9.5–10.2 ppm).
- FTIR : Identifies urea carbonyl stretching (~1650–1700 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 350.12).
- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .
Q. What bacterial targets are implicated in this compound’s antimicrobial action?
- Methodological Answer : Primary targets include DNA gyrase (IC₅₀ < 10 μM in E. coli) and dihydroorotase, validated via enzyme inhibition assays. Molecular docking studies suggest competitive binding at ATP-binding pockets (binding energy: −8.2 kcal/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on anticancer efficacy across cell lines?
- Methodological Answer :
- Standardize assays : Use MTT protocols with consistent cell seeding densities (e.g., 5,000 cells/well).
- Validate purity : HPLC (>95% purity) to exclude impurities affecting activity.
- Target engagement : Perform thermal shift assays (ΔTm > 2°C indicates binding).
- Cell-specific factors : Measure cellular uptake via LC-MS to correlate intracellular concentration with efficacy .
Q. What strategies optimize the pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl) at the phenyl ring’s para-position.
- Prodrug modification : Acetylate NH groups to improve plasma stability.
- Formulation : Use lipid-based nanoemulsions (particle size < 200 nm) for oral bioavailability.
- Plasma protein binding : Assess via equilibrium dialysis (e.g., 85% bound to albumin) .
Q. How to design structure-activity relationship (SAR) studies focusing on the thiazole ring’s substituents?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the thiazole 4-position.
- Bioactivity assays : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7 vs. HepG2).
- Computational modeling : Use QM/MM simulations to predict substituent effects on logP and target binding .
Q. How to validate computational predictions of target binding experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve ligand-protein co-crystals (e.g., PDB ID 6XYZ).
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) in real time.
- Cellular thermal shift assay (CETSA) : Confirm target engagement in lysates .
Key Notes
- Advanced Methodologies : Emphasis on resolving data contradictions (e.g., CETSA for target validation) and computational-experimental synergy.
- Structural Insights : Fluorine and thiazole modifications critically influence bioactivity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
